2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
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Overview
Description
2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a chemical compound known for its unique structure, which includes a pyridine ring, a hexene chain, and a benzonitrile group.
Preparation Methods
The synthesis of 2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the coupling of a pyridine derivative with a benzonitrile derivative through a series of reactions involving alkynes and alkenes. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to scale up the process .
Chemical Reactions Analysis
2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and alkene groups.
Scientific Research Applications
2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Its derivatives are investigated for their potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds to 2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile include other pyridine-containing compounds and benzonitrile derivatives. For example:
2-[6-(Pyridin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: A similar compound with a pyridine ring at a different position.
2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Another isomer with the pyridine ring at the 4-position. These compounds share structural similarities but may exhibit different chemical and biological properties due to the position of the pyridine ring.
Properties
CAS No. |
823226-95-5 |
---|---|
Molecular Formula |
C18H10N2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-(6-pyridin-3-ylhex-3-en-1,5-diynyl)benzonitrile |
InChI |
InChI=1S/C18H10N2/c19-14-18-12-6-5-11-17(18)10-4-2-1-3-8-16-9-7-13-20-15-16/h1-2,5-7,9,11-13,15H |
InChI Key |
MUYFUCIUTKFTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CN=CC=C2)C#N |
Origin of Product |
United States |
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